Fomivirsen sodium

Description

Properties

Molecular Formula |

C204H243N63Na20O114P20S20 |

|---|---|

Molecular Weight |

7122 g/mol |

IUPAC Name |

icosasodium;1-[(2S,4S,5S)-5-[[[(2R,3S,5S)-2-[[[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5S)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2S,3S,5R)-2-[[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,3S,5S)-3-[[(2S,3S,5R)-3-[[(2R,3R,5S)-3-[[(2R,3S,5S)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5S)-3-[[(2R,3S,5R)-3-[[(2S,3S,5R)-3-[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,5R)-3-[[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92+,93-,94-,95-,96-,97-,98-,99+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113-,114+,115+,116+,117+,118+,119-,120-,121+,122+,123+,124+,125+,126-,127+,128+,129-,130-,131+,138-,139+,140+,141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,154-,155+,156+,157-,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |

InChI Key |

DLKYYJFLRUUGHJ-MCBCXCOJSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@@H](O2)COP(=S)([O-])O[C@H]3C[C@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@H]8COP(=O)(O[C@H]9C[C@@H](O[C@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@@H](C[C@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=O)(OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Fomivirsen Sodium: A Deep Dive into its Antisense Mechanism Against Cytomegalovirus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fomivirsen sodium, marketed as Vitravene, stands as a pioneering example of antisense oligonucleotide (ASO) therapy. This technical guide provides a comprehensive overview of the core mechanism of action by which this compound inhibits the replication of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. We will delve into the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the critical pathways and workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antiviral drug development.

Introduction to Fomivirsen and its Target

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide, a synthetic strand of nucleic acid designed to be complementary to a specific messenger RNA (mRNA) sequence of HCMV.[1][2] Its chemical structure, with the sequence 5'-GCG TTT GCT CTT CTT CTT GCG-3', is engineered for stability and resistance to nuclease degradation, a critical feature for therapeutic oligonucleotides.[2]

The primary target of fomivirsen is the mRNA transcribed from the major immediate-early region 2 (IE2) of the human cytomegalovirus genome, specifically from the UL122 gene.[3][4] The IE2 proteins are crucial for the regulation of viral gene expression and are essential for the replication of the virus.[3][5] By targeting the IE2 mRNA, fomivirsen effectively halts the production of these vital proteins, thereby inhibiting viral replication.[4]

Core Mechanism of Action: Antisense Inhibition

The fundamental mechanism of action of fomivirsen is sequence-dependent antisense inhibition.[5] This process can be broken down into the following key steps:

-

Cellular Uptake: Fomivirsen is administered via intraocular injection, allowing it to bypass systemic circulation and directly reach the site of CMV retinitis.[6] The oligonucleotide enters the infected retinal cells.

-

Hybridization: Once inside the cell, fomivirsen recognizes and binds to its complementary sequence on the IE2 mRNA. This binding is highly specific due to the precise Watson-Crick base pairing between the ASO and the target mRNA.

-

Inhibition of Translation: The formation of this DNA-RNA duplex sterically hinders the ribosomal machinery from translating the IE2 mRNA into functional proteins.[5][6]

-

RNase H-Mediated Degradation: The DNA-RNA hybrid also serves as a substrate for RNase H, a cellular enzyme that selectively degrades the RNA strand of such hybrids. This enzymatic action leads to the destruction of the IE2 mRNA, further preventing protein synthesis.[7]

This targeted disruption of IE2 protein production is the cornerstone of fomivirsen's antiviral activity.[4]

Quantitative Data Summary

The efficacy and characteristics of fomivirsen have been quantified in various in vitro and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Fomivirsen against CMV

| Parameter | Cell Line | Value | Reference(s) |

| Mean IC₅₀ | Various in vitro cell lines | 0.03 - 0.2 µM | [1][8][9] |

| Median EC₅₀ | Human fibroblast cell lines | ~0.34 ± 0.25 µM | [9] |

| Mean IC₅₀ | Human retinal pigment epithelial (RPE) cells | 0.03 µM | [7] |

| Mean IC₅₀ | Human fibroblast cells (MRC-5) | 0.2 µM | [7] |

| IC₅₀ against clinical isolates | - | <1 µM | [10] |

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Fomivirsen in CMV Retinitis

| Study Population | Treatment Group | Median Time to Progression | Reference(s) |

| Newly diagnosed peripheral CMV retinitis | Immediate Fomivirsen (165 µg) | 71 days | [11][12] |

| Deferred Treatment | 13 days | [11][12] | |

| Patients who failed other anti-CMV treatments | Fomivirsen (330 µg) | 91 days | [1] |

Table 3: Pharmacokinetic Properties of Fomivirsen

| Parameter | Species | Value | Reference(s) |

| Half-life in vitreous | Humans | ~55 hours | [6] |

| Half-life in retina | Monkeys | 78 hours | [13] |

| Half-life in vitreous | Rabbit | 62 hours | [1][8] |

Visualizing the Mechanism and Workflows

Antisense Mechanism of Fomivirsen

References

- 1. researchgate.net [researchgate.net]

- 2. aph-hsps.hu [aph-hsps.hu]

- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. agilent.com [agilent.com]

- 6. tokyofuturestyle.com [tokyofuturestyle.com]

- 7. researchgate.net [researchgate.net]

- 8. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Antiviral activity and ocular kinetics of antisense oligonucleotides designed to inhibit CMV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 12. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomivirsen Sodium: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen sodium, marketed under the trade name Vitravene, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA) in 1998.[1][2] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, particularly for those who were unresponsive to or intolerant of other therapies.[3][4][5] Fomivirsen's mechanism of action is based on the principles of antisense technology, specifically targeting and inhibiting the replication of human cytomegalovirus (HCMV).[4][6] This document provides a detailed examination of the chemical structure, synthesis, and mechanism of action of this compound.

Chemical Structure

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[2][7] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, confers resistance to degradation by nucleases, thereby increasing its in vivo stability.[1]

The specific nucleotide sequence of fomivirsen is: 5'-GCG TTT GCT CTT CTT CTT GCG-3' [1][2]

This sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of human CMV.[4][8] The binding of fomivirsen to this target mRNA sequence inhibits the synthesis of essential viral proteins, thus disrupting the viral replication cycle.[4][9]

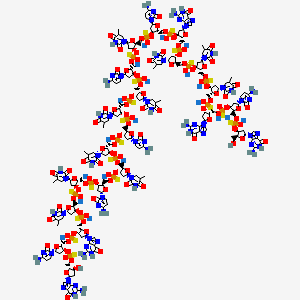

Below is a diagram representing the simplified structure of Fomivirsen.

Caption: Simplified structure of Fomivirsen, a 21-mer phosphorothioate oligonucleotide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C204H243N63Na20O114P20S20 | [10] |

| Molecular Weight | 7122 g/mol | [10] |

| Sequence | 5'-GCG TTT GCT CTT CTT CTT GCG-3' | [1][2] |

| Backbone | Phosphorothioate | [1] |

| Length | 21 nucleotides | [2][4] |

Synthesis of this compound

The synthesis of fomivirsen, like other therapeutic oligonucleotides, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[11][12] The synthesis proceeds in the 3' to 5' direction.

The following diagram illustrates the key steps in the synthesis cycle.

Caption: Workflow for the solid-phase synthesis of Fomivirsen.

Experimental Protocol for Synthesis

The following provides a generalized protocol for the solid-phase synthesis of fomivirsen.

-

Preparation of the Solid Support : The synthesis begins with the first nucleoside (Guanosine) covalently attached to a solid support, such as controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[11]

-

Synthesis Cycle :

-

Step 1: Detritylation : The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[13] This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Step 2: Coupling : The next phosphoramidite monomer (in this case, Cytidine phosphoramidite) is activated with a catalyst like tetrazole and added to the reaction vessel. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[13]

-

Step 3: Capping : To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped" by acetylation using reagents such as acetic anhydride and N-methylimidazole.

-

Step 4: Sulfurization : This is a critical step for fomivirsen. Instead of the standard oxidation step which would create a natural phosphodiester bond, a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent) is used to convert the unstable phosphite triester linkage to a more stable phosphorothioate triester.[13]

-

-

Iteration : The four steps of the synthesis cycle are repeated for each subsequent nucleotide in the fomivirsen sequence until the full 21-base oligonucleotide is assembled.

-

Cleavage and Deprotection : After the final cycle, the completed oligonucleotide is cleaved from the solid support using a strong base, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[11] This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

-

Purification : The crude fomivirsen product is purified to remove shorter sequences, residual protecting groups, and other impurities. This is commonly achieved using high-performance liquid chromatography (HPLC) or gel electrophoresis.[11]

-

Final Processing : The purified oligonucleotide is desalted and lyophilized to yield the final product, this compound.

Mechanism of Action

Fomivirsen functions via an antisense mechanism to inhibit CMV replication. The process is initiated by the hybridization of fomivirsen to its complementary mRNA sequence within the major immediate-early region 2 (IE2) of the virus.[4][8] This binding event sterically hinders the translation of the IE2 proteins, which are crucial for the regulation of viral gene expression and are essential for viral replication.[3][4] Additionally, the DNA-RNA hybrid formed between fomivirsen and the target mRNA can be a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such hybrids, leading to the degradation of the target mRNA.[3][9]

The following diagram illustrates the antisense mechanism of action.

Caption: Antisense mechanism of action of Fomivirsen.

Clinical and In Vitro Efficacy Data

Fomivirsen demonstrated efficacy in inhibiting CMV replication both in vitro and in clinical trials.

| Parameter | Value | Condition/Study | Reference |

| In Vitro EC50 | 0.03 - 0.2 µM | Various cell lines | [4][5] |

| In Vitro EC50 | ~0.34 ± 0.25 µM | Human fibroblast cell lines | [4][8] |

| Median Time to Progression | 71 days | Newly diagnosed CMV retinitis (immediate treatment group) | [6][14] |

| Median Time to Progression | 13 days | Newly diagnosed CMV retinitis (deferred treatment group) | [14] |

| Median Time to Progression | 90 days | Advanced/refractory CMV retinitis (330 µg dose) | [6] |

| Median Time to Progression | 106 - 267 days | Refractory CMV retinitis (USA/Brazilian study) | [15] |

| Half-life (human vitreous) | ~55 hours | Following intravitreal injection | [4][7] |

| Half-life (monkey retina) | 78 hours | Following 115 µg dose | [6][7] |

Conclusion

This compound was a pioneering therapeutic that validated the potential of antisense technology for treating human diseases. Its design as a phosphorothioate oligonucleotide provided the necessary stability for therapeutic effect, and its synthesis via solid-phase phosphoramidite chemistry established a scalable manufacturing process for this class of drugs. Although it was eventually withdrawn from the market due to the success of highly active antiretroviral therapy (HAART) which dramatically reduced the incidence of CMV retinitis in AIDS patients, the development and approval of fomivirsen paved the way for a new generation of oligonucleotide-based medicines.[1][2] The technical principles underlying its structure, synthesis, and mechanism of action continue to be relevant for researchers and professionals in the field of drug development.

References

- 1. Fomivirsen - Wikipedia [en.wikipedia.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fomivirsen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. blog.biolytic.com [blog.biolytic.com]

- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Message: An In-depth Technical Guide to the Stability of Fomivirsen's Phosphorothioate Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen, the first antisense oligonucleotide therapeutic to gain FDA approval, marked a significant milestone in the treatment of Cytomegalomegalovirus (CMV) retinitis in immunocompromised patients.[1][2] Its success is intrinsically linked to the chemical stability of its design, specifically the incorporation of a phosphorothioate (PS) backbone. This modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, is paramount in protecting the oligonucleotide from enzymatic degradation, thereby ensuring its therapeutic efficacy.[3][4] This technical guide provides a comprehensive analysis of the stability of Fomivirsen's phosphorothioate backbone, detailing the experimental protocols used for its evaluation and presenting key quantitative data in a structured format.

The Critical Role of the Phosphorothioate Backbone

Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, rendering them ineffective as therapeutic agents. The phosphorothioate modification sterically and electronically hinders the action of these enzymes, significantly extending the half-life of the drug in biological systems.[5] This enhanced stability is a cornerstone of Fomivirsen's ability to reach its target mRNA, inhibit viral protein synthesis, and ultimately suppress CMV replication.[2][3]

Quantitative Stability Data

The stability of Fomivirsen and other phosphorothioate oligonucleotides has been quantified through various in vitro and in vivo studies. The following tables summarize key data points related to nuclease resistance and duplex stability.

Table 1: In Vivo and In Vitro Half-Life of Fomivirsen

| Biological Matrix/System | Species | Half-Life (t½) | Reference(s) |

| Vitreous Humor | Human | ~55 hours | [2] |

| Retina | Monkey | ~78 hours | [2] |

| Vitreous Humor | Rabbit | ~62 hours | [5] |

| Human Plasma | In vitro | Significantly longer than unmodified oligonucleotides | [2] |

Table 2: Comparative Thermal Stability (Melting Temperature, Tm) of Phosphorothioate vs. Phosphodiester Duplexes

| Duplex Composition | Modification | Tm (°C) | Conditions | Reference(s) |

| 12-mer DNA:DNA | Phosphodiester (unmodified) | 68 | 1 M NaCl | [6] |

| 12-mer DNA:DNA | Phosphorothioate | 49 | 1 M NaCl | [6] |

| 15-mer DNA:RNA | Phosphodiester (unmodified) | 45.1 | Not specified | [7] |

| 15-mer DNA:RNA | Phosphorothioate | 33.9 | Not specified | [7] |

| 24-mer S-DNA:RNA | Phosphorothioate | 44.1 - 66.6 | 0.15 M K+, phosphate buffer, pH 7 | [8] |

Note: Tm is the temperature at which 50% of the oligonucleotide duplex dissociates into single strands. A lower Tm for phosphorothioate duplexes is a known characteristic and is considered in the design of antisense oligonucleotides.

Mechanism of Action: RNase H-Mediated Degradation

Fomivirsen's primary mechanism of action involves binding to a complementary sequence on the mRNA of the major immediate-early region 2 (IE2) of human CMV.[9] This binding event forms a DNA-RNA heteroduplex, which is a substrate for the cellular enzyme RNase H. RNase H then cleaves the RNA strand of the duplex, leading to the destruction of the viral mRNA and subsequent inhibition of viral protein synthesis.[2][10]

Figure 1. Fomivirsen's RNase H-mediated mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phosphorothioate backbone stability. The following are protocols for key experiments cited in the literature.

Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)

This assay provides a qualitative and semi-quantitative assessment of oligonucleotide stability in the presence of nucleases.

Materials:

-

Phosphorothioate oligonucleotide (e.g., Fomivirsen) and an unmodified phosphodiester control oligonucleotide.

-

Nuclease source: Fetal Bovine Serum (FBS) or a specific nuclease (e.g., 3'-exonuclease).[4][11]

-

Reaction Buffer (e.g., PBS or Tris-HCl).

-

Nuclease-free water.

-

Loading Dye (containing a tracking dye and a density agent like glycerol).

-

Denaturing polyacrylamide gel (containing urea).

-

TBE or TAE running buffer.

-

Nucleic acid stain (e.g., SYBR Gold or GelRed).

-

Gel imaging system.

Procedure:

-

Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.[5]

-

Incubation: Incubate the reaction tubes at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the reaction and mix it with an equal volume of loading dye to stop the enzymatic degradation. Store the samples at -20°C until analysis.[5][11]

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the tracking dye reaches the bottom.

-

Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.

References

- 1. fomivirsen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. How to find the sequence of Fomivirsen? [synapse.patsnap.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Hybrid oligomer duplexes formed with phosphorothioate DNAs: CD spectra and melting temperatures of S-DNA.RNA hybrids are sequence-dependent but consistent with similar heteronomous conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the RNase H-Mediated Cleavage by Fomivirsen Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen sodium, marketed under the trade name Vitravene, was the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA).[1] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, particularly those who were intolerant of or unresponsive to other treatments.[2][3] Fomivirsen is a 21-nucleotide phosphorothioate-modified antisense oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[1][4] This guide provides a detailed overview of the core mechanism of action of Fomivirsen, focusing on the RNase H-mediated cleavage of its target mRNA.

Mechanism of Action: RNase H-Mediated Cleavage

Fomivirsen's primary mechanism of action is to inhibit the replication of HCMV by binding to a specific sequence within the IE2 mRNA.[5] The IE2 region of the viral genome encodes proteins that are crucial for the regulation of viral gene expression and are essential for the production of infectious CMV particles.[5]

The binding of Fomivirsen to the target mRNA transcript forms a DNA-RNA hybrid duplex. This hybrid is a substrate for Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically recognizes and cleaves the RNA strand of such duplexes.[1][6] The cleavage of the IE2 mRNA by RNase H leads to a reduction in the levels of functional IE2 protein, thereby inhibiting viral replication.[1]

It is important to note that while the RNase H-mediated cleavage is a well-established mechanism for many antisense oligonucleotides, some studies have suggested that its role in the overall therapeutic effect of Fomivirsen may be debated, as specific degradation products have not always been observed.[4][7] Other potential mechanisms, such as steric hindrance of translation, may also contribute to its antiviral activity.

Signaling Pathway of Fomivirsen Action

Caption: Mechanism of Fomivirsen-mediated inhibition of HCMV replication.

Quantitative Data

The efficacy of Fomivirsen has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative data.

In Vitro Efficacy of Fomivirsen

| Cell Line | IC₅₀ (µM) | Reference(s) |

| Human Retinal Pigment Epithelial (RPE) cells | 0.03 | [8] |

| Human Fibroblast (MRC-5) cells | 0.2 | [8] |

| Various in vitro cell lines | 0.03 - 0.2 | [2][9] |

| Human Fibroblast cells (for virus antigen production) | ~0.34 ± 0.25 | [5] |

Clinical Efficacy of Fomivirsen in CMV Retinitis

| Study Population | Treatment Group (Fomivirsen Dose) | Median Time to Progression | Reference(s) |

| Newly diagnosed peripheral CMV retinitis | Immediate Treatment (165 µg) | 71 days | [3] |

| Deferred Treatment | 13 days | [3] | |

| Reactivated or persistently active CMV retinitis | Regimen A (330 µg, more intense) | 106 days (USA/Brazilian study) | [10] |

| Regimen B (330 µg, less intense) | 267 days (USA/Brazilian study) | [10] | |

| Regimen A (330 µg, more intense) | Not determinable (EuroCanadian study) | [10] | |

| Regimen B (330 µg, less intense) | 403 days (EuroCanadian study) | [10] | |

| Patients who failed other anti-CMV treatments | 330 µg | 91 days | [2] |

Experimental Protocols

Detailed experimental protocols for Fomivirsen are not extensively published. However, based on standard methodologies for antisense oligonucleotides, the following outlines the likely procedures for key experiments.

In Vitro RNase H Cleavage Assay

This assay is designed to demonstrate the direct cleavage of the target RNA by RNase H in the presence of the antisense oligonucleotide.

Materials:

-

This compound

-

Synthetic target IE2 mRNA transcript (radiolabeled or fluorescently labeled)

-

Recombinant RNase H enzyme

-

RNase H reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT)

-

Nuclease-free water

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Phosphorimager or fluorescence scanner

Protocol:

-

Hybridization: Anneal Fomivirsen to the labeled target IE2 mRNA by mixing them in the reaction buffer, heating to denature, and then slowly cooling to room temperature to allow for duplex formation.

-

Reaction Initiation: Initiate the cleavage reaction by adding recombinant RNase H to the hybridized mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to inactivate the Mg²⁺-dependent RNase H.

-

Analysis: Denature the RNA products by adding a formamide-containing loading buffer and heating. Separate the cleavage products from the full-length transcript using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the results using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner to detect the cleaved RNA fragments.

In Vitro CMV Replication Assay (Plaque Reduction Assay)

This cell-based assay is used to determine the concentration of Fomivirsen required to inhibit CMV replication.[11]

Materials:

-

Human fibroblast cell line (e.g., MRC-5)

-

Human cytomegalovirus (HCMV) stock

-

This compound at various concentrations

-

Cell culture medium and supplements

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed human fibroblast cells in multi-well plates and grow to confluence.

-

Infection: Infect the cell monolayers with a known titer of HCMV.

-

Treatment: After a viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of Fomivirsen.

-

Overlay: Cover the cells with an agarose or methylcellulose overlay to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining: Fix the cells and stain with crystal violet. The viable, uninfected cells will stain purple, while the areas of cell death due to viral replication (plaques) will appear as clear zones.

-

Quantification: Count the number of plaques at each Fomivirsen concentration and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

Experimental Workflow for Antisense Oligonucleotide Evaluation

Caption: A generalized workflow for the development and evaluation of an antisense oligonucleotide therapeutic like Fomivirsen.

Conclusion

References

- 1. How to find the sequence of Fomivirsen? [synapse.patsnap.com]

- 2. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aph-hsps.hu [aph-hsps.hu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

The Genesis of an Antisense Therapeutic: A Technical Deep Dive into the Discovery and Development of Fomivirsen (ISIS 2922)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen (brand name Vitravene®), also known as ISIS 2922, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from the U.S. Food and Drug Administration (FDA) in 1998.[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) in collaboration with the National Institutes of Health (NIH) and later licensed to Novartis, Fomivirsen was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant to or had failed other treatments.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Fomivirsen, offering valuable insights for researchers and professionals in the field of drug development.

Core Compound Details

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[1][3] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.[4][5]

Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[1][2]

This specific sequence is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[3][6]

Mechanism of Action: An Antisense Approach

Fomivirsen's antiviral activity is primarily mediated through an antisense mechanism.[6] It is designed to specifically bind to the complementary sequence of the mRNA transcribed from the UL123 gene of CMV, which encodes the IE2 protein.[2] The IE2 protein is a critical trans-activator responsible for regulating the expression of other viral genes essential for CMV replication.[3]

By hybridizing to the target IE2 mRNA, Fomivirsen inhibits the synthesis of the IE2 protein.[3][6] This disruption of a crucial early step in the viral life cycle effectively halts the replication of CMV.[3] Evidence also suggests that the binding of Fomivirsen to the mRNA may lead to its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA duplex.[4][7]

In addition to its primary antisense mechanism, at higher concentrations, phosphorothioate oligonucleotides like Fomivirsen can exhibit sequence-independent antiviral effects by inhibiting virus adsorption to host cells.[1][4]

Preclinical Development

The development of Fomivirsen began with the screening of multiple antisense oligonucleotides targeting different essential CMV genes.[1] ISIS 2922 emerged as the most potent candidate.

In Vitro Efficacy

Fomivirsen demonstrated potent and dose-dependent inhibition of CMV replication in various cell lines.[3][8]

| Parameter | Value | Cell Line | Reference |

| Mean IC50 | 0.03 - 0.2 µM | Various | [8] |

| EC50 | 0.1 µM | Not Specified | [4] |

| Median EC50 | ~0.34 ± 0.25 µM | Human Fibroblast | [3] |

Importantly, Fomivirsen was found to be active against CMV isolates that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, which act by inhibiting viral DNA polymerase.[6] This indicated a distinct mechanism of action and the potential for treating resistant infections.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in animal models to understand the drug's behavior after intravitreal injection.

| Parameter | Value | Species | Reference |

| Vitreous Half-life | ~62 hours | Rabbit | [8] |

| Retinal Half-life | ~78 hours (115 µg dose) | Monkey | [9][10] |

| Peak Retinal Concentration | ~2 days post-injection | Monkey | [9] |

These studies revealed that Fomivirsen is cleared slowly from the vitreous and distributes to the retina, where it is metabolized by endo- and exonucleases.[3][10] Systemic absorption following intravitreal administration was negligible.[8]

Experimental Protocols

Phosphorothioate Oligonucleotide Synthesis

The synthesis of Fomivirsen and other phosphorothioate oligonucleotides is typically achieved through automated solid-phase phosphoramidite chemistry.[6]

Key Steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support.

-

Coupling: Addition of the next phosphoramidite monomer to the growing oligonucleotide chain.

-

Sulfurization: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent (e.g., Phenylacetyl Disulfide).

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

These steps are repeated for each nucleotide in the sequence. Following synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified.[6]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of Fomivirsen against CMV is commonly determined using a plaque reduction assay.[2]

General Protocol:

-

Cell Seeding: A monolayer of susceptible cells (e.g., human fibroblasts) is grown in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known amount of CMV.

-

Drug Application: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of Fomivirsen.

-

Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The concentration of Fomivirsen that inhibits plaque formation by 50% (IC50) is calculated by comparing the number of plaques in treated wells to untreated control wells.[2]

Clinical Development

Fomivirsen underwent several clinical trials to evaluate its safety and efficacy for the treatment of CMV retinitis in AIDS patients.

Key Clinical Trials

| Trial Identifier | Phase | Title | Key Findings | Reference |

| NCT00002355 | Phase 3 | A Comparison of ISIS 2922 Used Immediately or Later in Patients With Cytomegalovirus (CMV) of the Eyes | Immediate treatment with 165 µg Fomivirsen resulted in a median time to progression of 71 days, compared to 13 days for the deferred treatment group. | [8][11] |

| NCT00002187 | Not Applicable | A Study of ISIS 2922 in the Treatment of Advanced Cytomegalovirus Retinitis | Evaluated two different dosing schedules of 330 µg Fomivirsen in patients with advanced CMV retinitis. Both regimens were found to be effective. | [12][13] |

Clinical Efficacy

The clinical trials demonstrated that intravitreal administration of Fomivirsen was an effective treatment for CMV retinitis.

| Patient Population | Dose | Median Time to Progression | Reference |

| Newly Diagnosed Peripheral CMV Retinitis | 165 µg | 71 days (immediate treatment) vs. 14 days (deferred treatment) | [9] |

| Advanced, Refractory CMV Retinitis | 330 µg (two regimens) | ~90 days | [9] |

Safety and Tolerability

The most common adverse events associated with Fomivirsen were ocular and generally manageable.[9][10]

| Adverse Event | Incidence Rate (events/patient-year) | Dose | Reference |

| Ocular Adverse Events | 4.06 | 165 µg | [10] |

| Ocular Adverse Events | 6.58 - 8.35 (depending on regimen intensity) | 330 µg | [10] |

The most frequently reported adverse events included anterior chamber inflammation and increased intraocular pressure, which were typically transient and responded to topical corticosteroids.[9][10]

Withdrawal from the Market

Despite its success as the first approved antisense drug, Fomivirsen was withdrawn from the market in the early 2000s.[1][3] This was primarily due to a significant decrease in the incidence of AIDS-related CMV retinitis following the advent of highly active antiretroviral therapy (HAART), which effectively restores immune function in HIV-infected individuals.[3]

Conclusion

The discovery and development of Fomivirsen marked a pivotal moment in the history of nucleic acid therapeutics. It validated the clinical potential of antisense technology and paved the way for the development of a new class of drugs targeting the genetic basis of diseases. While no longer in clinical use, the story of Fomivirsen provides a valuable case study for researchers and professionals in drug development, highlighting the scientific innovation, preclinical and clinical evaluation, and the impact of evolving treatment landscapes on the lifecycle of a therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. aph-hsps.hu [aph-hsps.hu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US5629150A - Methods for characterizing phosphorothioate oligonucleotides - Google Patents [patents.google.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov:443]

Foundational Research on Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality that allows for the sequence-specific modulation of gene expression. These short, synthetic nucleic acid analogs are designed to bind to target RNA molecules through Watson-Crick base pairing, leading to a variety of downstream effects that can alter protein production.[1][2] The specificity of ASOs offers a unique advantage in drug development, enabling the targeting of disease-causing genes that are often considered "undruggable" by traditional small molecule or antibody-based approaches.[3] This technical guide provides an in-depth overview of the foundational principles of ASO technology, including their mechanisms of action, chemical modifications, delivery strategies, and the key experimental protocols used in their development and validation.

Mechanisms of Action

ASOs can be designed to modulate their target RNA through several distinct mechanisms, the most common of which are RNase H-mediated degradation, steric hindrance of translation, and splicing modulation.[1][4]

RNase H-Mediated Degradation

A primary mechanism for ASO-mediated gene silencing involves the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[2][4] ASOs designed for this purpose, often referred to as "gapmers," typically consist of a central "gap" of deoxynucleotides flanked by "wings" of modified nucleotides.[5] The DNA gap is necessary for RNase H recognition and cleavage of the target RNA, while the modified wings enhance binding affinity and nuclease resistance.[5] This process leads to the degradation of the target mRNA, thereby preventing its translation into protein.

Steric Hindrance

ASOs can also be designed to physically block the interaction of other molecules with the target RNA.[2][4] These "steric-blocking" ASOs are typically fully modified to prevent RNase H activity and enhance stability.[2] By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, they can prevent the assembly of the ribosomal machinery, thereby inhibiting translation.[2][6]

Splicing Modulation

ASOs can be targeted to pre-mRNA to alter splicing patterns.[1][7] By binding to splice sites or splicing enhancer/silencer sequences, they can either promote the exclusion (exon skipping) or inclusion of specific exons.[7] This mechanism is particularly useful for treating genetic diseases caused by splicing mutations, as it can restore the production of a functional protein.[7]

Chemical Modifications

Unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, ASOs are chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties.[5] These modifications can be broadly categorized into changes to the phosphate backbone, the sugar moiety, and the nucleobases.[5]

| Modification Class | Example(s) | Purpose |

| Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding.[5] |

| Sugar | 2'-O-Methoxyethyl (2'-MOE), 2'-O-Methyl (2'-OMe), Locked Nucleic Acid (LNA), Constrained Ethyl (cEt) | Increased binding affinity, enhanced nuclease resistance.[5][8] |

| Nucleobase | 5-Methylcytosine | Reduced immunogenicity.[5] |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of an ASO is heavily influenced by its chemical modifications. Phosphorothioate-modified ASOs, for instance, exhibit extensive binding to plasma proteins, which limits their renal clearance and facilitates distribution to various tissues, particularly the liver and kidneys.[9]

Quantitative Pharmacokinetic Data

| ASO Chemistry | Tissue/Fluid | Half-life | Species | Reference |

| 2'-MOE PS-ASO | Cerebrospinal Fluid | ~107 days | Monkey | [8] |

| 2'-MOE PS-ASO | Plasma | ~110 days | Monkey | [8] |

| 2'-MOE PS-ASO | Spinal Cord | ~97 days | Monkey | [8] |

| 2'-MOE PS-ASO | Liver | ~34 days | Monkey | [8] |

| Malat1 LNA ASO | Various Tissues | 110-190 hours | Mouse | [8] |

Toxicity Profile

The toxicity of ASOs can be sequence-dependent or independent of the nucleotide sequence. Common toxicities observed in preclinical studies include hepatotoxicity and nephrotoxicity, particularly at high doses.[6][10] Immunostimulatory effects can also occur, especially with certain sequence motifs like CpG dinucleotides.[5]

| Toxicity Type | ASO Chemistry/Feature | Description | Reference |

| Hepatotoxicity | High-affinity modifications (e.g., LNA, cEt) | Can be sequence-dependent. | [11] |

| Nephrotoxicity | High-affinity modifications | Can cause acute tubular lesions. | [10] |

| Immunostimulation | PS backbone, CpG motifs | Can trigger inflammatory responses. | [5][11] |

| Thrombocytopenia | - | Reduction in platelet counts. | [11] |

ASO Efficacy: Quantitative Data

The efficacy of an ASO is typically measured by the percentage of target RNA knockdown or the reduction in protein expression. This is highly dependent on the ASO sequence, chemistry, delivery method, and target tissue.

| ASO Target | ASO Chemistry | Delivery | Tissue/Cell Line | mRNA Knockdown | Protein Reduction | Reference |

| Mouse Tau | 2'-MOE PS-ASO | Intracerebroventricular | Mouse Brain | ~73% | ~61% | [12] |

| Human Tau | Morpholino ASO | - | SH-SY5Y Cells | Up to 50% | Up to 80% | [12] |

| Human Tau | 2'-O-Methyl PS-ASO | - | SH-SY5Y Cells | 92% | 50% | [12] |

| Malat1 | LNA ASO | Subcutaneous | Mouse Liver | 85% | - | [8] |

| NRAS | - | - | Melanoma Cell Lines | Up to 95% | Up to 87% | [13] |

Experimental Protocols

The development and validation of ASOs involve a series of well-defined experimental procedures.

ASO Synthesis and Purification

ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry.[14][15] The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioates).[16]

Protocol: Solid-Phase ASO Synthesis

-

Support Preparation: The first nucleoside is attached to a solid support (e.g., controlled pore glass).[14]

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed with an acid (e.g., trichloroacetic acid).[16]

-

Coupling: The next phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[16]

-

Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., by acetylation) to prevent the formation of deletion mutants.[16]

-

Oxidation/Sulfurization: The phosphite triester linkage is converted to a more stable phosphate or phosphorothioate triester.[16]

-

Repeat: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The ASO is cleaved from the solid support, and all remaining protecting groups are removed.[14]

-

Purification: The crude ASO is purified, typically by chromatography (e.g., anion-exchange or reversed-phase HPLC).[17]

In Vitro ASO Transfection

Protocol: ASO Transfection in Cell Culture

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection.

-

Complex Formation: Dilute the ASO and a transfection reagent (e.g., a cationic lipid) separately in serum-free medium. Combine the diluted ASO and transfection reagent and incubate to allow for the formation of ASO-lipid complexes.

-

Transfection: Add the ASO-lipid complexes to the cells and incubate for a specified period (typically 4-6 hours).

-

Medium Change: Replace the transfection medium with fresh, complete growth medium.

-

Incubation: Incubate the cells for 24-72 hours to allow for target knockdown.

-

Analysis: Harvest the cells for downstream analysis of RNA or protein levels.

In Vivo ASO Administration

Protocol: Systemic ASO Administration in Mice

-

ASO Preparation: Dissolve the ASO in a sterile, pyrogen-free saline solution.

-

Animal Handling: Acclimatize the animals to the laboratory conditions.

-

Administration: Administer the ASO solution via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection). The volume and frequency of administration will depend on the specific ASO and experimental design.

-

Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for pharmacokinetic and pharmacodynamic analysis.

Quantification of ASO Effects

Protocol: qPCR for mRNA Knockdown Analysis

-

RNA Extraction: Isolate total RNA from ASO-treated and control cells or tissues.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative expression of the target gene in ASO-treated samples compared to controls using the ΔΔCt method.

Protocol: Western Blot for Protein Reduction Analysis

-

Protein Extraction: Lyse ASO-treated and control cells or tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin or GAPDH), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

-

Densitometry: Quantify the intensity of the protein bands to determine the relative reduction in protein expression.

ASO Targeting of Signaling Pathways: The MAPK Pathway

ASOs can be used as research tools to investigate the role of specific genes in cellular signaling pathways. For example, ASOs have been developed to target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[18][19]

Conclusion

Antisense oligonucleotide technology has matured into a versatile platform for both basic research and clinical applications. A deep understanding of the fundamental principles of ASO design, mechanism of action, and experimental validation is crucial for the successful development of novel ASO-based therapeutics. This technical guide provides a comprehensive overview of these core concepts to aid researchers, scientists, and drug development professionals in this rapidly advancing field.

References

- 1. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs | Semantic Scholar [semanticscholar.org]

- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of NRAS-mutant melanoma growth with NRAS-targeting Antisense Oligonucleotide treatment reveals therapeutically relevant kinase co-dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.biotage.co.jp [data.biotage.co.jp]

- 14. atdbio.com [atdbio.com]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. oncotarget.com [oncotarget.com]

- 18. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Inhibitory effects of antisense oligonucleotides targeting mitogen-activated protein kinase (MAPK) mRNA on neonatal rat cardiac fibroblast proliferation induced by Ang II and EGF] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomivirsen Sodium: A Technical Guide to Sequence-Dependent and Independent Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen sodium, marketed as Vitravene, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide drug to receive FDA approval.[1] Its development and clinical application for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients provided crucial validation for the antisense approach.[1] This technical guide provides an in-depth analysis of the dual mechanisms of action of fomivirsen: its primary, sequence-dependent antisense activity and its secondary, sequence-independent effects. We will delve into the quantitative data supporting its efficacy, detailed experimental methodologies for its study, and visual representations of the key signaling pathways it modulates.

Sequence-Dependent Effects: The Antisense Mechanism

The principal mechanism of action of fomivirsen is sequence-dependent, relying on the principles of antisense technology to inhibit CMV replication.[2][3] Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide designed to be perfectly complementary to the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human CMV (HCMV).[2][4]

The IE2 protein is a critical transactivator of viral gene expression, essential for the progression of the viral replication cycle.[2][5] By binding to the IE2 mRNA, fomivirsen forms a DNA-RNA duplex. This duplex is a substrate for RNase H, a cellular enzyme that selectively degrades the RNA strand of such hybrids.[6] The cleavage of the IE2 mRNA prevents its translation into a functional protein, thereby halting viral replication.[6] While RNase H-mediated degradation is the primary proposed mechanism, steric hindrance of ribosomal activity on the mRNA cannot be entirely ruled out.[7]

Quantitative Data: In Vitro Efficacy

The in vitro potency of fomivirsen has been demonstrated in various cell lines. The 50% inhibitory concentration (IC50) provides a measure of its antiviral activity.

| Parameter | Value | Cell Line/System | Reference |

| Mean 50% Inhibitory Concentration (IC50) | 0.03 - 0.2 µM | Various in vitro cell lines | [7] |

| Median Effective Concentration (EC50) for virus antigen production | 0.34 ± 0.25 µM | Human fibroblast cell lines | [3] |

| EC50 vs. Ganciclovir | 0.1 µM (Fomivirsen) vs. 3 µM (Ganciclovir) | In vitro | [8] |

Experimental Protocols

This assay is a gold standard for quantifying the ability of an antiviral agent to inhibit viral replication.

Objective: To determine the concentration of fomivirsen required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Human foreskin fibroblasts (HFF) or other CMV-permissive cell lines

-

Human Cytomegalovirus (HCMV) stock (e.g., AD169 strain)

-

This compound

-

Control oligonucleotides (scrambled sequence, mismatched sequence)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

12-well or 24-well cell culture plates

Procedure:

-

Seed HFF cells in 12- or 24-well plates and grow to confluence.

-

Prepare serial dilutions of fomivirsen and control oligonucleotides in culture medium.

-

Infect the confluent cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 90 minutes at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of culture medium and agarose (or methylcellulose) containing the different concentrations of fomivirsen or control oligonucleotides.

-

Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible.

-

Fix the cells with 10% formalin.

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the IC50 value by plotting the percentage of plaque reduction against the logarithm of the fomivirsen concentration.

This technique is used to detect and quantify the reduction in the target IE2 protein levels following fomivirsen treatment.

Objective: To confirm that fomivirsen treatment leads to a dose-dependent decrease in the expression of the CMV IE2 protein.

Materials:

-

HCMV-infected HFF cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: mouse monoclonal anti-CMV IE2 antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Loading control antibody (e.g., anti-β-actin)

-

Chemiluminescent substrate

-

X-ray film or digital imaging system

Procedure:

-

Infect HFF cells with HCMV and treat with varying concentrations of fomivirsen for a specified period (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and quantify the total protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IE2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using X-ray film or a digital imager.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative reduction in IE2 protein levels.

Signaling Pathway: Antisense Mechanism of Fomivirsen

References

- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 2. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 8. real.mtak.hu [real.mtak.hu]

Fomivirsen: A Technical Guide to its Intellectual Property and Patent History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen, marketed under the trade name Vitravene®, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from the U.S. Food and Drug Administration (FDA).[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, Fomivirsen was approved in 1998 for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant of or unresponsive to other therapies.[2][3] This document provides an in-depth technical overview of Fomivirsen's intellectual property, a detailed history of its patents, comprehensive summaries of key experimental data, and methodologies from its development.

Intellectual Property and Patent History

The intellectual property surrounding Fomivirsen is a cornerstone of its development story, reflecting the pioneering nature of antisense technology at the time. The core patents were held by Isis Pharmaceuticals, which then licensed the commercialization rights to Novartis.

Key Patents

Two key U.S. patents formed the primary intellectual property protection for Fomivirsen:

-

U.S. Patent 5,442,049: This patent, titled "Oligonucleotides for modulating the effects of cytomegalovirus infections," covered the fundamental composition of matter for an antisense oligonucleotide that could hybridize with CMV mRNA. The claims of this patent broadly encompassed oligonucleotides that could inhibit CMV replication. This patent has since expired.

-

U.S. Patent 5,595,978: Titled "Composition and method for treatment of CMV retinites," this patent specifically covered the use of Fomivirsen for treating CMV retinitis through intravitreal administration.[4] This patent was crucial for protecting the clinical application of the drug and has also expired.[4]

A search of patent databases reveals that these patents have expired.[4]

Licensing Agreement

Isis Pharmaceuticals entered into a worldwide licensing agreement with Novartis's eye care unit, CIBA Vision, for the commercialization of Fomivirsen.[2][5] Under this agreement, Isis was responsible for the discovery and development of the drug, while Novartis handled marketing and distribution.[2][5][6] Specific financial details of the upfront payments, milestones, and royalty rates are not extensively publicized in the available search results. However, SEC filings from Isis Pharmaceuticals confirm the partnership with Novartis Ophthalmics AG for the worldwide distribution of Vitravene.[5][6]

Timeline of Key Events

Below is a timeline of significant events in the history of Fomivirsen:

-

Early 1990s: Development of Fomivirsen (then known as ISIS 2922) begins at Isis Pharmaceuticals.

-

1993: The first scientific article on Fomivirsen is published, demonstrating its potent anti-CMV activity.

-

August 26, 1998: Fomivirsen (Vitravene) receives FDA approval for the treatment of CMV retinitis in AIDS patients.[4]

-

November 1998: Novartis launches Vitravene in the United States.[5]

-

2002: Marketing authorization for Fomivirsen is withdrawn in the European Union.[3]

-

2006: Marketing authorization for Fomivirsen is withdrawn in the United States.[3]

The withdrawal of Fomivirsen from the market was not due to safety or efficacy concerns but was a commercial decision driven by the significant decline in the incidence of CMV retinitis in AIDS patients following the advent of highly active antiretroviral therapy (HAART).[3]

Mechanism of Action

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[7] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[3] It functions through an antisense mechanism, specifically targeting the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[8][9][10]

The IE2 region of the HCMV genome is critical for regulating the expression of viral genes essential for the production of infectious virus particles.[8][9] By binding to the complementary sequence on the IE2 mRNA, Fomivirsen inhibits the synthesis of IE2 proteins.[8][9] This disruption of protein production ultimately halts viral replication.[8][9]

The proposed signaling pathway for Fomivirsen's mechanism of action is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Fomivirsen.

Table 1: In Vitro Efficacy of Fomivirsen

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Human Foreskin Fibroblast | Plaque Reduction | 0.03 - 0.2 | [4] |

| Human Foreskin Fibroblast | Virus Antigen Production | ~0.34 ± 0.25 | [10] |

| Human Retinal Pigment Epithelial (RPE) | Plaque Reduction | Not Specified | [11] |

| MRC-5 | Not Specified | Not Specified | [10] |

Table 2: Preclinical Pharmacokinetics of Fomivirsen

| Animal Model | Administration Route | Tissue | Half-life | Reference |

| Rabbit | Intravitreal | Vitreous | 62 hours | [4] |

| Monkey | Intravitreal | Retina | 78 hours | [1][7] |

| Human | Intravitreal | Vitreous | ~55 hours | [1][7] |

Table 3: Clinical Trial Efficacy of Fomivirsen

| Patient Population | Treatment Group | Endpoint | Result | Reference |

| Newly Diagnosed CMV Retinitis | Immediate Fomivirsen (165 µg) | Median time to progression | 71 days | [8] |

| Newly Diagnosed CMV Retinitis | Deferred Treatment | Median time to progression | 13 days | [8] |

| Failed other anti-CMV treatments | Fomivirsen (330 µg) | Median time to progression | 91 days | [4] |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Efficacy: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Objective: To determine the concentration of Fomivirsen required to inhibit the formation of CMV-induced plaques in cell culture by 50% (IC50).

Methodology:

-

Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.

-

Drug Preparation: Fomivirsen is serially diluted in cell culture medium to achieve a range of concentrations.

-

Infection: Cell monolayers are infected with a known amount of CMV.

-

Treatment: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with medium containing the different concentrations of Fomivirsen.

-

Incubation: The plates are incubated for a period of 7-14 days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained with crystal violet. The number of plaques in each well is then counted.

-

Data Analysis: The percentage of plaque reduction at each drug concentration is calculated relative to untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

The workflow for a typical plaque reduction assay is depicted in the following diagram.

Pharmacokinetic Analysis: Capillary Gel Electrophoresis (CGE)

Capillary gel electrophoresis is a high-resolution separation technique used to quantify oligonucleotides and their metabolites in biological samples.

Objective: To determine the concentration of Fomivirsen and its metabolites in vitreous and retinal samples from animal models.

Methodology:

-

Sample Preparation: Vitreous and retinal tissue samples are collected at various time points after intravitreal injection of Fomivirsen. The tissues are homogenized and subjected to solid-phase extraction to isolate the oligonucleotides.

-

Capillary and Gel Preparation: A fused-silica capillary is filled with a sieving gel matrix.

-

Sample Injection: The extracted sample is injected into the capillary using an electric field (electrokinetic injection).

-

Electrophoresis: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate through the gel towards the anode. Separation is based on size, with smaller fragments moving faster.

-

Detection: As the oligonucleotides pass a detection window, they are detected by UV absorbance, typically at 260 nm.

-

Quantification: The concentration of Fomivirsen and its metabolites is determined by comparing the peak areas to those of known standards.

The logical relationship of the key steps in CGE is shown below.

Clinical Trial Design

The clinical trials for Fomivirsen were designed to assess its safety and efficacy in treating CMV retinitis in AIDS patients.

Objective: To evaluate the efficacy of intravitreous Fomivirsen in delaying the progression of newly diagnosed peripheral CMV retinitis.

Design: A multicenter, prospective, randomized, controlled clinical trial.[8]

Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis.[8]

Intervention:

-

Immediate Treatment Group: Received intravitreal injections of Fomivirsen (165 µg). The induction phase consisted of one injection weekly for three weeks, followed by a maintenance phase of one injection every two weeks.[8]

-

Deferred Treatment Group: Treatment was deferred until there was evidence of retinitis progression.[8]

Primary Endpoint: Time to progression of CMV retinitis, as determined by masked fundus photography reading centers.[8]

Secondary Endpoints: Incidence of adverse events, including retinal detachment.

Conclusion